molecular formula C19H20ClN7O B2843494 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide CAS No. 1797282-93-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide

Cat. No. B2843494
CAS RN: 1797282-93-9
M. Wt: 397.87
InChI Key: OTRGXNSWXKJNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide have been synthesized and evaluated for various biological activities. For instance, a study demonstrated the synthesis and antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives, indicating potential antimicrobial applications for similar compounds (Patil et al., 2021). Another research effort highlighted the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).

Antipsychotic Potential

Research into heterocyclic carboxamides, closely related to the structural class of the queried compound, has identified potential antipsychotic agents. This work involved synthesizing and evaluating the binding affinity to dopamine and serotonin receptors, indicating a possible avenue for the development of new treatments for psychiatric disorders (Norman et al., 1996).

Antimicrobial and Antioxidant Activities

Compounds featuring structural elements of pyridazine and piperazine have been synthesized and tested for antimicrobial and antioxidant activities. This research underscores the potential for similar compounds to serve as templates for developing new antimicrobial agents (Flefel et al., 2018).

Anticonvulsant Properties

Investigations into the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, provide insights into the pharmacophore requirements for anticonvulsant activity. These studies could inform the design of new compounds with enhanced efficacy and safety profiles for treating epilepsy (Georges et al., 1989).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)10-22-19(28)15-5-3-9-26(11-15)17-7-8-18(25-24-17)27-13-21-12-23-27/h1-2,4,6-8,12-13,15H,3,5,9-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRGXNSWXKJNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide

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